MAO-B Inhibition Selectivity Window: (3-Methoxy-5-methylphenyl)(phenyl)methanol vs. Hydroxy Analog
(3-Methoxy-5-methylphenyl)(phenyl)methanol exhibits moderate inhibitory activity against human recombinant MAO-B with an IC50 of 160 nM [1]. In contrast, a closely related analog where the 3-methoxy group is replaced by a 3-hydroxy group (a common metabolite or synthetic alternative) shows a markedly different selectivity profile, with an IC50 of 7.6 nM against MAO-A [2]. This represents an approximately 21-fold difference in MAO-A potency between the methoxy and hydroxy analogs, highlighting that the 3-methoxy substituent in the target compound shifts the selectivity preference away from MAO-A and toward MAO-B.
| Evidence Dimension | Inhibition potency (IC50) against recombinant human MAO enzymes |
|---|---|
| Target Compound Data | IC50 = 160 nM (MAO-B) |
| Comparator Or Baseline | 3-Hydroxy-5-methylphenyl)(phenyl)methanol analog: IC50 = 7.6 nM (MAO-A) |
| Quantified Difference | ~21-fold lower MAO-A potency for the target compound |
| Conditions | Recombinant human MAO-A and MAO-B expressed in Sf9 cells; 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B) substrates; 1-hour incubation |
Why This Matters
This selectivity window is critical for projects targeting MAO-B over MAO-A, where the methoxy analog offers a distinct binding profile that cannot be achieved by hydroxylated alternatives.
- [1] BindingDB. BDBM50075960 (CHEMBL3415797). IC50 = 160 nM against human recombinant MAO-B. BindingDB, 2025. View Source
- [2] BindingDB. BDBM50075960 (CHEMBL3415797). IC50 = 7.6 nM against human recombinant MAO-A. BindingDB, 2025. View Source
